molecular formula C23H21NOS2 B15007746 6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole

Katalognummer: B15007746
Molekulargewicht: 391.6 g/mol
InChI-Schlüssel: IREAZABOSIKEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of an ethoxy group, a biphenyl moiety, and a sulfanyl linkage, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzothiazole.

    Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction between 2-methylbiphenyl-3-boronic acid and the appropriate halogenated benzothiazole derivative.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the biphenyl moiety or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the biphenyl moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Functionalized benzothiazole or biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and benzothiazole moieties can facilitate interactions with hydrophobic pockets, while the sulfanyl group can participate in redox reactions or form covalent bonds with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Ethoxy-2-{[(2-methyl-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazole: Similar structure with a naphthyl group instead of a biphenyl moiety.

    3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a methoxyphenyl group and a propanamide linkage.

Uniqueness

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl moiety enhances its hydrophobic interactions, while the sulfanyl group provides versatility in redox chemistry.

Eigenschaften

Molekularformel

C23H21NOS2

Molekulargewicht

391.6 g/mol

IUPAC-Name

6-ethoxy-2-[(2-methyl-3-phenylphenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H21NOS2/c1-3-25-19-12-13-21-22(14-19)27-23(24-21)26-15-18-10-7-11-20(16(18)2)17-8-5-4-6-9-17/h4-14H,3,15H2,1-2H3

InChI-Schlüssel

IREAZABOSIKEED-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=C(C(=CC=C3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.